Daidzein diacetate

Übersicht

Beschreibung

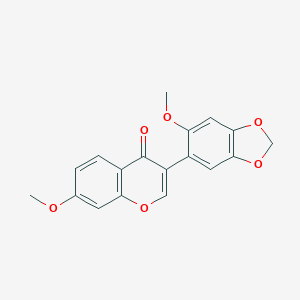

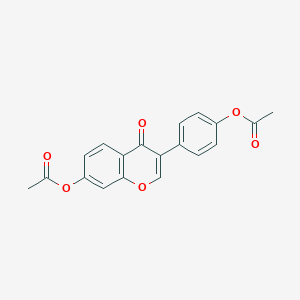

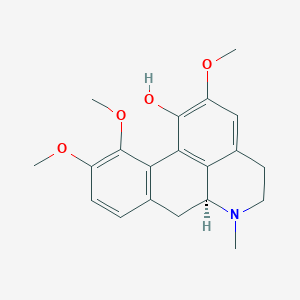

Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .

Synthesis Analysis

The synthesis of Daidzein diacetate has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .Molecular Structure Analysis

Daidzein diacetate has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .Wissenschaftliche Forschungsanwendungen

Application in Drug Bioavailability Enhancement

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Daidzein has significant medicinal values and health benefits, such as anti-oxidant, anti-inflammatory, anti-cancer, anti-diabetic, cholesterol lowering, neuroprotective, cardioprotective and so on . However, its poor solubility, low permeability, and inferior bioavailability limit its clinical application and market development .

Methods of Application or Experimental Procedures

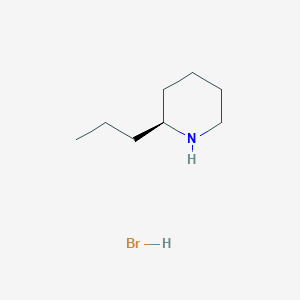

To optimize the solubility, permeability, and bioavailability of daidzein, a cocrystal of daidzein and piperazine was prepared through a scientific and reasonable design . This was thoroughly characterized by single-crystal X-ray diffraction, powder X-ray diffraction, Fourier transform infrared spectroscopy, differential scanning calorimetry, and thermogravimetric analysis .

Results or Outcomes Obtained

The cocrystal of daidzein and piperazine possessed favorable stability, increased solubility, improved permeability, and optimized bioavailability of daidzein . Compared with the parent drug, the formation of the cocrystal resulted in 3.9-, 3.1-, 4.9-, and 60.8-fold enhancement in the solubility in four different media, 4.8-fold elevation in the permeability, and 3.2-fold in the bioavailability of daidzein .

Application in Anti-allergic Activity

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

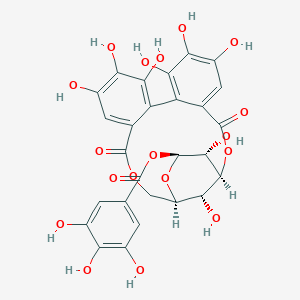

Daidzein has been widely studied for its anticancer and anti-inflammatory activity . Despite its physiological activities, pharmacological exploitation of daidzein is limited due to its insolubility in aqueous solution . Therefore, daidzein glycosides are of pharmacological interest from the viewpoint of drug development of isoflavone .

Methods of Application or Experimental Procedures

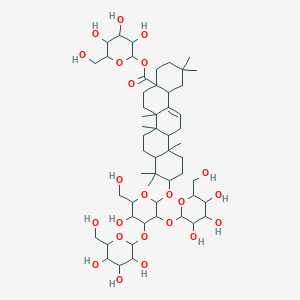

The biotransformation of daidzein and its diacetate was investigated using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was glucosylated to the corresponding 7-O-β-D-glucoside .

Results or Outcomes Obtained

Daidzein 7-O-β-D-glucoside showed higher inhibitory activity for histamine release from rat peritoneal mast cells than daidzein .

Application in Enzymatic Preparation

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Daidzein has superior biological activity and bioavailability compared with daidzin . It has been widely used in the medicine and health care products industries . The enzymatic approach for the preparation of daidzein has prevailed, benefitted by its high efficiency and eco-friendly nature .

Methods of Application or Experimental Procedures

The preparation method of daidzein was by enzymatic hydrolysis of daidzin in a new “green” reaction medium-deep eutectic solvents (DESs) . The DESs were screened via evaluating enzyme activity, enzyme stability and the substrate solubility .

Results or Outcomes Obtained

This procedure could be considered a mild, environmentally friendly, highly efficient approach to the economical production of daidzein .

Application in Nanotechnological Drug Delivery

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Daidzein has been explored for its potential in nanotechnological drug delivery systems . These approaches include polymeric nanoparticles, solid lipid nanoparticles, nanostructured lipid carriers, polymer-lipid nanoparticles, nanocomplexes, polymeric micelles, nanoemulsion, nanosuspension, liposomes, and self-microemulsifying drug delivery system .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source . However, these typically involve the encapsulation of daidzein in the various nanotechnological systems mentioned above .

Results or Outcomes Obtained

The specific results or outcomes obtained are not detailed in the source . However, these nanotechnological systems are typically designed to enhance the bioavailability and therapeutic efficacy of daidzein .

Application in Biotransformation

Comprehensive and Detailed Summary of the Application

The incorporation of daidzein diacetate into Phytolacca americana cells might occur more efficiently rather than daidzein . This method is useful for practical preparation of water-soluble derivative of daidzein and is environmentally friendly .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source . However, it typically involves the incorporation of daidzein diacetate into Phytolacca americana cells .

Results or Outcomes Obtained

The specific results or outcomes obtained are not detailed in the source . However, this method is useful for practical preparation of water-soluble derivative of daidzein .

Application in Antioxidant Activity

Comprehensive and Detailed Summary of the Application

Daidzein has various significant medicinal values and health benefits, such as antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, cholesterol lowering, neuroprotective, cardioprotective and so on .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source . However, these typically involve the use of daidzein in various pharmacological studies .

Results or Outcomes Obtained

The specific results or outcomes obtained are not detailed in the source . However, daidzein has been found to have various significant medicinal values and health benefits .

Safety And Hazards

When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .

Eigenschaften

IUPAC Name |

[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNFNBOPWLDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438726 | |

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein diacetate | |

CAS RN |

3682-01-7 | |

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

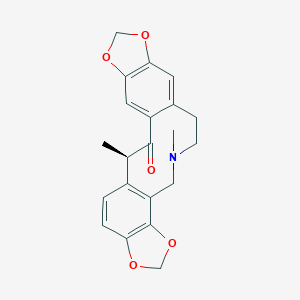

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)